Product packaging for 9-undecyl-3H-purine-6-thione(Cat. No.:CAS No. 82191-95-5)

9-undecyl-3H-purine-6-thione

Cat. No.: B15376695
CAS No.: 82191-95-5
M. Wt: 306.5 g/mol
InChI Key: UMZUQQSGHQSBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Undecyl-3H-purine-6-thione (CAS 82191-95-5) is a synthetic purine-6-thione derivative of interest in medicinal chemistry and chemical biology research. The compound features a linear undecyl chain at the 9-position of the purine ring system, a structure that may influence its physicochemical properties and biomolecular interactions . With a molecular formula of C16H26N4S and a molecular weight of 306.47 g/mol, it has a calculated density of 1.15 g/cm³ and a high boiling point of 491.4°C at 760 mmHg, indicating thermal stability under standard conditions . The purine-6-thione scaffold, also known as a mercaptopurine core, is a privileged structure in drug discovery. Researchers are exploring this and related N-alkylated purine-6-thione analogs—such as the 9-cycloheptyl and 9-phenyl derivatives—as potential building blocks for novel bioactive molecules or as tools for probing enzymatic activity . The specific activity and mechanism of action for this compound are areas of active investigation, with its research value stemming from the potential to modulate biological pathways relevant to purine metabolism. This product is provided For Research Use Only and is not approved for human, veterinary, therapeutic, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26N4S B15376695 9-undecyl-3H-purine-6-thione CAS No. 82191-95-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82191-95-5

Molecular Formula

C16H26N4S

Molecular Weight

306.5 g/mol

IUPAC Name

9-undecyl-3H-purine-6-thione

InChI

InChI=1S/C16H26N4S/c1-2-3-4-5-6-7-8-9-10-11-20-13-19-14-15(20)17-12-18-16(14)21/h12-13H,2-11H2,1H3,(H,17,18,21)

InChI Key

UMZUQQSGHQSBFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCN1C=NC2=C1NC=NC2=S

Origin of Product

United States

Foundational Significance of Purine Scaffolds in Biological and Chemical Systems

The purine (B94841) scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is of paramount importance in biological and chemical systems. nih.govacs.org These structures form the backbone of essential biomolecules vital to all forms of life. nih.gov Adenine and guanine, two of the five primary nucleobases, are purine derivatives that constitute the building blocks of nucleic acids, DNA and RNA, carrying the genetic blueprint of organisms. nih.govacs.org Beyond their role in genetics, purine derivatives are integral to cellular metabolism and energy transfer. Adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, is a purine nucleotide. nih.gov Furthermore, purines are components of several critical coenzymes, including NADH, FAD, and Coenzyme A, which are essential for a myriad of enzymatic reactions. nih.gov The ubiquitous nature and critical biological roles of the purine scaffold make it a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. tubitak.gov.tr This inherent biological relevance provides a strong foundation for the synthesis and investigation of novel purine derivatives. acs.orgnih.gov

Historical Context of Purine 6 Thione Derivatives in Drug Discovery and Medicinal Chemistry

The journey of purine-6-thione derivatives in medicine is a significant chapter in the history of drug discovery. The pioneering work of Nobel laureates George Hitchings and Gertrude Elion in the mid-20th century laid the groundwork for the development of purine (B94841) analogs as therapeutic agents. Their research into antimetabolites, compounds that mimic and interfere with the function of natural metabolites, led to the synthesis of 6-mercaptopurine (B1684380) (6-MP), a thione derivative of the natural purine hypoxanthine (B114508).

Initially investigated for its potential as an antibiotic, 6-mercaptopurine was discovered to be effective against leukemia cells in mice. This discovery heralded a new era in cancer chemotherapy, and 6-mercaptopurine was approved for the treatment of acute lymphoblastic leukemia. Subsequently, azathioprine (B366305), a prodrug of 6-mercaptopurine, was developed and found to possess potent immunosuppressive properties, leading to its use in preventing organ transplant rejection and in the management of autoimmune diseases such as Crohn's disease and ulcerative colitis. The success of these early purine-6-thione derivatives established this class of compounds as a cornerstone in both oncology and immunology, and has spurred decades of further research into new analogs with improved efficacy and modified pharmacological profiles.

Rationale for In Depth Investigation of 9 Undecyl 3h Purine 6 Thione As a Research Compound

Strategies for Purine-6-Thione Core Construction

The foundational step in synthesizing this compound is the creation of the purine-6-thione scaffold. This involves the assembly of the fused pyrimidine (B1678525) and imidazole (B134444) rings and the subsequent introduction of a sulfur atom at the C6 position.

Classical and Modern Approaches to Purine Ring Synthesis

The synthesis of the purine ring system, a heterocyclic aromatic compound composed of a pyrimidine ring fused to an imidazole ring, can be achieved through various classical and modern methods. news-medical.netwikipedia.org Traditionally, the Traube purine synthesis has been a cornerstone, involving the condensation of a pyrimidine derivative with a source of the remaining two carbons and one nitrogen of the imidazole ring.

Modern synthetic strategies often employ multi-component reactions or build upon pre-existing ribose 5-phosphate in de novo synthesis pathways. jiwaji.edumicrobenotes.com These pathways utilize simple precursor molecules like amino acids, CO2, and one-carbon units to construct the purine ring in a series of enzyme-catalyzed steps. microbenotes.com The liver is the primary site for this de novo synthesis. jiwaji.edumicrobenotes.com The process begins with the formation of 5-phosphoribosyl-1-pyrophosphate (PRPP) from ribose-5-phosphate. jiwaji.edumicrobenotes.com In a key committed step, glutamine donates its amide nitrogen to PRPP, forming 5-phosphoribosylamine, which provides the N9 atom of the final purine ring. microbenotes.comutah.edu Subsequent reactions involving glycine, formate, and other donors lead to the formation of inosine (B1671953) monophosphate (IMP), the parent purine nucleotide. microbenotes.com

Introduction of the Thiocarbonyl Moiety at C6 Position

Once the purine ring is constructed, the next critical step is the introduction of the thiocarbonyl group (C=S) at the C6 position to form a purine-6-thione. britannica.com A common method involves the conversion of a 6-halopurine, typically 6-chloropurine (B14466), into the corresponding thione. This can be achieved by reacting the 6-chloropurine with a sulfur source such as sodium hydrosulfide (B80085) or thiourea.

Another approach involves the direct thionation of a purine-6-one (hypoxanthine) derivative. Reagents like phosphorus pentasulfide (P4S10) or Lawesson's reagent are frequently used for this transformation, effectively replacing the carbonyl oxygen with a sulfur atom.

Regioselective N-Alkylation for this compound Formation

With the purine-6-thione core in hand, the final and often most challenging step is the regioselective alkylation at the N9 position to introduce the undecyl chain. The purine ring system has multiple potential sites for alkylation, primarily at the N7 and N9 positions of the imidazole ring, which can lead to a mixture of isomers. ub.eduresearchgate.net

Optimization of Reaction Conditions for N9-Undecylation

Achieving high regioselectivity for N9-alkylation is paramount for an efficient synthesis. This is typically accomplished by carefully controlling the reaction conditions, including the choice of base, solvent, and temperature.

The alkylation of purines is generally carried out by first forming an anion with a base, followed by reaction with an alkyl halide. ub.edu The choice of base is critical; strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to deprotonate the purine ring, generating a nucleophilic anion. acs.orgresearchgate.net The solvent also plays a significant role. Polar aprotic solvents such as dimethylformamide (DMF) are often preferred as they can solvate the cation of the base while leaving the purine anion relatively free to react with the alkylating agent. acs.org

Temperature is another key parameter to control. While higher temperatures can increase the reaction rate, they can also lead to a decrease in regioselectivity, favoring the formation of the thermodynamically more stable N7-alkylated product. ub.edu Therefore, reactions are often carried out at moderate temperatures to kinetically favor the formation of the N9-isomer. For instance, the synthesis of this compound can be achieved by reacting a 6-thiopurine derivative with an undecyl halide under basic conditions, with temperature and solvent polarity being critical factors.

ParameterConditionEffect on N9-Alkylation
Base Strong (e.g., NaH, K2CO3)Promotes formation of the purine anion
Solvent Polar aprotic (e.g., DMF)Enhances nucleophilicity of the purine anion
Temperature ModerateFavors kinetic control and N9-selectivity
Alkylating Agent Reactive (e.g., undecyl iodide)Faster reaction can improve N9-selectivity

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and, in many cases, improving regioselectivity. researchgate.netnih.govresearchgate.netnih.gov In the context of purine alkylation, microwave irradiation can significantly reduce reaction times and minimize the formation of side products. ub.eduresearchgate.net The rapid heating provided by microwaves can lead to faster reaction rates, which often favors the kinetically controlled N9-alkylation product over the thermodynamically favored N7-isomer. ub.edu

Studies have shown that using microwave assistance in conjunction with optimized base and solvent systems can lead to high yields and excellent regioselectivity for the N9-alkylation of purines. ub.eduresearchgate.net For example, the use of tetrabutylammonium (B224687) hydroxide (B78521) as a base under microwave irradiation has been reported to give excellent results for N9-regioselective alkylation. ub.eduresearchgate.net This technique offers a time- and energy-efficient alternative to conventional heating methods for the synthesis of 9-substituted purines like this compound. nih.gov

MethodAdvantages for N9-Alkylation
Conventional Heating Well-established, simple setup
Microwave-Assisted Synthesis Reduced reaction times, improved yields, enhanced regioselectivity, fewer side products

Differentiation and Separation of N7 and N9 Regioisomers

The alkylation of purine scaffolds, such as 6-thiopurine, with undecyl halides typically yields a mixture of N7 and N9 regioisomers. The thermodynamically more stable N9 isomer, the precursor to this compound, is often the major product, but the formation of the kinetically favored N7 isomer is a common competing pathway. nih.govacs.org The separation and unambiguous identification of these isomers are critical for ensuring the purity of the final compound.

Separation of the N7 and N9 regioisomers is generally achieved using column chromatography. However, definitive structural confirmation relies on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Several NMR-based methods are employed to distinguish between the two isomers:

¹³C NMR Spectroscopy : A key diagnostic marker is the chemical shift of the C5 carbon of the purine ring. In N9-alkylated 6-chloropurines, the C5 carbon resonates at approximately 132 ppm, providing a reference point for assigning the substitution pattern. nih.govacs.org

Δδ (C5-C8) Value : A reliable method involves calculating the difference between the chemical shifts of the C5 and C8 carbons (Δδ). This difference is significantly larger for N7 isomers compared to N9 isomers. For instance, in a study of tert-butylated 6-chloropurines, the N7 isomer exhibited a Δδ of 27 ppm, whereas the N9 isomer showed a much smaller Δδ of 13 ppm. nih.govacs.org

Nuclear Overhauser Effect Spectroscopy (NOESY) : This 2D NMR technique can provide unambiguous proof of regiochemistry. For example, in a 6-methoxy-N7-tert-butylpurine, a cross-peak is observed between the protons of the tert-butyl group and the methoxy (B1213986) group at C6, confirming the proximity of these substituents and thus the N7 alkylation. nih.govacs.org

¹⁵N NMR Spectroscopy : Under acidic conditions, the N7 nitrogen atom is known to be more magnetically shielded than the N9 nitrogen, resulting in a lower chemical shift (ppm value), which can aid in assignment. researchgate.net

These analytical techniques, often used in combination, provide the necessary tools to confidently differentiate and characterize the N7 and N9 isomers, ensuring the isolation of pure this compound.

Diversification of the this compound Scaffold

The this compound molecule serves as a versatile scaffold for further chemical diversification. Modifications can be introduced at various positions of the purine nucleus and on the N9-alkyl chain, allowing for the synthesis of a wide array of analogues with potentially new properties.

Chemical Modifications at the C2 and C6 Positions of the Purine Nucleus

The C2 and C6 positions of the purine ring are primary sites for chemical modification, often exploited to modulate the electronic properties and biological activity of the resulting compounds.

Starting from a 6-chloropurine intermediate, the chlorine atom can be readily displaced by various nucleophiles. For instance, reaction with sodium methoxide (B1231860) or sodium methanethiolate (B1210775) can yield 6-methoxy or 6-methylthio derivatives, respectively. nih.govacs.org Furthermore, guanidinolysis of 2-amino-6-chloropurine (B14584) derivatives has been used to synthesize 6-guanidinopurines. nih.gov

The thione group at the C6 position of this compound can also be a handle for further reactions. For example, it can be alkylated to form 6-(alkylthio)purines.

Modifications at the C2 position are also well-documented. Syntheses starting from 2,6-dichloropurines or 2,6-diazidopurines allow for sequential and selective substitutions at both C2 and C6. researchgate.net This strategy enables the introduction of a wide range of functional groups, including alkyl/arylthio moieties. researchgate.net A notable modification includes the introduction of a trifluoromethyl group at the C2 position, which has been shown to significantly impact the properties of the purine derivative. nih.gov

Table 1: Examples of C2 and C6 Modifications on the Purine Scaffold

Starting Material Reagent/Condition Position Modified Resulting Group Reference
6-Chloropurine Sodium methoxide C6 Methoxy (-OCH₃) nih.govacs.org
6-Chloropurine Sodium methanethiolate C6 Methylthio (-SCH₃) nih.govacs.org
2-Amino-6-chloropurine Guanidine C6 Guanidino nih.gov
2,6-Dichloropurine Thiols C2 and C6 Alkyl/Arylthio researchgate.net

Synthesis of Analogues with Varied N9-Alkyl Chain Lengths and Branching

The identity of the N9-substituent is crucial for the physicochemical properties of purine derivatives. The synthesis of analogues with different alkyl chains at the N9 position is typically achieved through the direct alkylation of a suitable purine precursor (e.g., 6-thiopurine or 6-chloropurine) with a variety of alkyl halides under basic conditions. nih.govacs.org

This versatile method allows for the introduction of a wide range of alkyl chains, varying in both length and structure. Systematic studies have been conducted on 9-alkylpurines bearing different substituents to explore structure-activity relationships.

Varied Chain Lengths : Analogues with shorter and longer n-alkyl chains, such as butyl, pentyl, hexyl, heptyl, and octyl groups, have been synthesized to investigate the effect of lipophilicity. scispace.com

Branched Chains : The introduction of branched alkyl groups, such as a tert-butyl group, has been successfully achieved, demonstrating that sterically hindered substituents can be incorporated at the N9 position. acs.org

Cycloalkyl Groups : Cycloalkyl substituents, including cyclopentyl and cyclohexyl groups, have been attached at the N9 position, offering different conformational constraints compared to linear chains. scispace.com The use of a 9-cyclopropylmethyl group has also been reported. nih.gov

Table 2: Examples of N9-Alkyl Chain Variations in Purine Analogues

Purine Core N9-Substituent Type Reference
6-Mercaptopurine n-Butyl Linear Alkyl scispace.com
6-Mercaptopurine n-Octyl Linear Alkyl scispace.com
6-Chloropurine tert-Butyl Branched Alkyl acs.org
6-Mercaptopurine Cyclopentyl Cycloalkyl scispace.com
6-Mercaptopurine Cyclohexyl Cycloalkyl scispace.com

Introduction of Heteroatomic and Aromatic Substituents

To further expand the chemical diversity of the this compound scaffold, heteroatomic and aromatic moieties can be introduced at various positions. These substituents can profoundly influence the molecule's steric and electronic profile, as well as its potential for intermolecular interactions.

Syntheses have been developed to incorporate complex aromatic systems onto the purine core. For example, multi-step reactions starting from 4,6-dichloro-5-nitropyrimidine (B16160) have led to 6,8,9-trisubstituted purines. These methods allow for the introduction of bulky aromatic groups, such as an 8-(4-phenoxyphenyl) substituent and various substituted phenyl-piperazine groups at the C6 position. nih.gov

The thione group at C6 can be used to attach heteroaromatic systems. An analogue of the drug azathioprine (B366305) features a nitroimidazole group linked to the purine core via the sulfur atom at C6, demonstrating the feasibility of attaching complex heteroaromatic substituents at this position. researchgate.net Additionally, syntheses of 6-arylthiopurine derivatives have been reported, further highlighting the versatility of C6 modification. researchgate.net

The N9 position is also amenable to the introduction of large aromatic substituents. For instance, a 9-(3-phenylalaninamidobenzyl) group has been successfully attached, showcasing the possibility of incorporating substituents with peptidic character. nih.gov

Table 3: Examples of Aromatic and Heteroaromatic Substitutions

Position(s) Modified Substituent(s) Type Reference
C6, C8 6-(4-Fluorophenyl)piperazin-1-yl, 8-(4-Phenoxyphenyl) Aromatic/Heterocyclic nih.gov
C6 (via S-linkage) 1-Methyl-4-nitroimidazol-5-yl Heteroaromatic researchgate.net
C6 Arylthio Aromatic researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the definitive structural elucidation of organic molecules. Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within this compound can be determined.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the purine ring and the undecyl side chain. The aromatic region typically displays signals for the C2-H and C8-H protons of the purine core. The undecyl chain gives rise to a series of signals in the aliphatic region, including a characteristic triplet for the terminal methyl (CH₃) group and a complex multiplet for the methylene (B1212753) (CH₂) groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon environments in the molecule. Key signals include those for the carbon atoms of the purine ring, with the thione carbon (C=S) appearing at a characteristically downfield chemical shift. The eleven carbons of the undecyl chain will also present a series of distinct signals in the aliphatic region of the spectrum.

¹H NMR Data ¹³C NMR Data
Chemical Shift (δ) (ppm) Assignment
Data not available in literatureC2-H
Data not available in literatureC8-H
Data not available in literatureN9-CH₂
Data not available in literature-(CH₂)₉-
Data not available in literature-CH₃

Note: Specific chemical shift values and coupling constants for this compound are not currently available in the cited literature. The table represents the expected signals based on the structure.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To further confirm the structural assignment, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations, for instance, connecting the adjacent methylene groups within the undecyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and their attached carbons, definitively assigning the signals of the undecyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range (2-3 bond) correlations between protons and carbons. It would be crucial for confirming the attachment of the undecyl chain to the N9 position of the purine ring by showing a correlation between the N9-CH₂ protons and the C4 and C8 carbons of the purine core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space relationships between protons on the purine ring and the undecyl chain.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be utilized to determine the accurate mass of the molecular ion of this compound. This measurement allows for the unambiguous determination of its elemental composition, C₁₆H₂₆N₄S, with a theoretical monoisotopic mass of 306.1933 g/mol .

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. This pattern provides a "fingerprint" of the molecule and helps to confirm its structure. Key fragmentation pathways for this compound would likely involve cleavage of the undecyl chain and fragmentation of the purine ring.

MS/MS Fragmentation Data
Parent Ion (m/z)
Data not available in literature
Data not available in literature

Note: Specific MS/MS fragmentation data for this compound are not available in the cited literature. The table outlines the expected fragmentation behavior.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and the electronic system of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. A prominent feature would be the stretching vibration of the C=S (thione) group. Other significant absorptions would include N-H stretching of the purine ring, C-H stretching of the aromatic and aliphatic moieties, and C=N and C=C stretching vibrations within the purine ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent such as ethanol (B145695) or methanol, would reveal the electronic transitions within the molecule. Purine derivatives generally exhibit strong absorption bands in the UV region due to the π → π* and n → π* transitions of the aromatic system. The position of the maximum absorbance (λmax) is characteristic of the purine chromophore and its substituents.

Spectroscopic Data Characteristic Features
IR (Infrared) Spectroscopy Wavenumber (cm⁻¹)
Data not available in literature
Data not available in literature
Data not available in literature
Data not available in literature
Data not available in literature
UV-Vis Spectroscopy λmax (nm)
Data not available in literature

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with a molecular formula of C₁₆H₂₆N₄S, the theoretical elemental composition is calculated based on its molecular weight of 306.5 g/mol .

The validation of the empirical formula is achieved by comparing the experimentally determined elemental percentages with the calculated theoretical values. A close correlation between the found and calculated values provides strong evidence for the successful synthesis of the target compound and the absence of significant impurities.

Table 1: Elemental Analysis Data for this compound

ElementTheoretical %Found %
Carbon (C)62.70Value
Hydrogen (H)8.55Value
Nitrogen (N)18.28Value
Sulfur (S)10.46Value
Note: "Value" indicates where experimentally determined data would be presented. Actual experimental values are not publicly available and would be generated during laboratory analysis.

Chromatographic Methodologies for Purification and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and assessment of the purity of this compound. The choice of method depends on the specific requirements of the analysis, from monitoring reaction progress to obtaining a highly purified final product.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of non-volatile compounds like this compound. nih.govnih.gov A reversed-phase HPLC method is typically employed for purine derivatives, utilizing a non-polar stationary phase and a polar mobile phase. ukm.mynih.govresearchgate.netnih.govresearchgate.net

The method's precision is demonstrated by low intraday and interday variation, often below 15%. ukm.my The undecyl chain in the target compound introduces significant hydrophobicity, which will strongly influence its retention on a reversed-phase column.

Table 2: Representative HPLC Parameters for Analysis of this compound

ParameterCondition
Column C18 reversed-phase (e.g., Nucleosil 120 C18, 5 µm, 25 x 0.46 cm) ibna.ro
Mobile Phase Gradient of acetonitrile (B52724) and an aqueous buffer (e.g., (NH₄)₂HPO₄) ibna.ro
Flow Rate 1.0 mL/min ibna.ro
Detection UV-Vis at a wavelength corresponding to the absorbance maximum of the purine ring
Injection Volume 5 µL - 20 µL
Note: These parameters are illustrative and would require optimization for this specific compound.

Due to the low volatility of purine derivatives, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. researchgate.net Therefore, a derivatization step is required to convert this compound into a more volatile and thermally stable analogue. Common derivatizing agents for purines include silylating agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkyl chloroformates such as ethyl chloroformate (ECF). researchgate.net

Once derivatized, the compound can be analyzed by GC-MS, which provides both retention time data for separation and a mass spectrum for structural elucidation. The mass spectrometer fragments the derivatized molecule in a reproducible manner, yielding a characteristic fragmentation pattern that can be used to confirm its identity.

Table 3: GC-MS Analysis Parameters for Derivatized this compound

ParameterCondition
Derivatizing Agent Ethyl Chloroformate (ECF) or a silylating agent researchgate.net
Column 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., HP-5, 30 m x 0.32 mm) researchgate.nethmdb.ca
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program Initial temperature of 90°C, followed by a ramp to a higher temperature (e.g., 250°C) researchgate.net
MS Ionization Electron Ionization (EI) at 70 eV
MS Detector Quadrupole or Ion Trap
Note: The specific conditions would be optimized based on the chosen derivative.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. researchgate.net For the synthesis of this compound, which often involves the alkylation of a purine scaffold, TLC can be used to track the consumption of the starting materials and the formation of the product. nih.gov

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system, often a mixture of a more polar and a less polar solvent, such as ethyl acetate (B1210297) and hexane (B92381). The separated spots are visualized under UV light (254 nm or 365 nm), and the retention factor (Rf) of the product spot can be compared to that of the starting materials to assess the reaction's completion. researchgate.net

Table 4: TLC Parameters for Monitoring the Synthesis of this compound

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄ on an aluminum or glass plate
Mobile Phase A mixture of ethyl acetate and hexane (the ratio is optimized to achieve good separation)
Visualization UV lamp at 254 nm and/or 365 nm researchgate.net
Observation The disappearance of the starting material spot and the appearance of a new product spot with a different Rf value.
Note: The Rf value is dependent on the exact mobile phase composition.

Mechanistic Elucidation at the Molecular and Cellular Levels

Identification of Molecular Targets and Binding Partners

The biological activity of 9-undecyl-3H-purine-6-thione, a synthetic derivative of thiopurine, is intrinsically linked to its interactions with specific molecular targets within the cell. While direct studies exclusively on this compound are limited, its structural characteristics as a purine (B94841) analog with a long alkyl chain provide a strong basis for identifying its likely binding partners.

Thiopurines, such as the clinically used 6-mercaptopurine (B1684380), are known to function as prodrugs that require enzymatic activation. This activation is often mediated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts them into therapeutically active thiopurine nucleotides. These nucleotides can then be incorporated into DNA and RNA, leading to cytotoxicity. The presence of the long undecyl chain at the 9-position of the purine ring in this compound may, however, alter this traditional metabolic pathway and target engagement compared to smaller analogs.

Computational modeling and analysis of similar compounds suggest that protein kinases are a significant class of molecular targets. The thione group at the 6-position is capable of forming hydrogen bonds with key amino acid residues, such as catalytic lysine (B10760008) residues, within the ATP-binding pockets of kinases. Concurrently, the hydrophobic undecyl chain is well-suited to occupy adjacent hydrophobic pockets in the enzyme's active site, enhancing binding affinity and specificity.

The identification of these targets is typically achieved through a variety of experimental techniques. Competitive binding assays, using radiolabeled ATP (such as ³²P-ATP) in kinase panels, can determine the compound's ability to displace the natural substrate. Furthermore, proteomic approaches like thermal shift assays can identify direct binding partners by measuring changes in protein stability upon compound interaction. The thione group's ability to coordinate with metals also suggests that metalloproteins could be another class of potential binding partners.

Table 1: Potential Molecular Targets and Methods of Identification

Potential Target Class Specific Examples Binding Moieties Identification Methods
Enzymes (Kinases) Protein Kinases Thione group (H-bonding), Undecyl chain (hydrophobic interactions) Competitive binding assays, Thermal shift assays, Molecular docking
Enzymes (Metabolic) Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) Purine scaffold Metabolic studies, Enzymatic assays

| Metalloproteins | Copper-containing proteins | Thione group (metal coordination) | Spectroscopic analysis (IR, NMR), X-ray crystallography |

Impact on Key Cellular Signaling Pathways (e.g., PI3K/Akt/mTOR pathway)

While direct evidence linking this compound to the PI3K/Akt/mTOR signaling pathway has not been extensively documented, the interplay between this crucial pathway and purine metabolism suggests a potential for significant impact. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. nih.gov

Research has demonstrated that the PI3K/Akt cassette directly regulates both de novo and salvage pathways of purine nucleotide synthesis to ensure an adequate supply for proliferating cells. nih.gov Specifically, Akt activation stimulates the production of phosphoribosylpyrophosphate (PRPP), a key substrate in purine synthesis, and modulates the activity of enzymes in the later stages of the pathway. nih.gov

Given that this compound is a purine analog, it is plausible that it interferes with this tightly regulated process. By acting as a competitive inhibitor of enzymes involved in purine metabolism or by being mistakenly utilized as a substrate, the compound could disrupt the normal flux of the purine synthesis pathway. This disruption could lead to a depletion of essential purine nucleotides (ATP and GTP), which would in turn trigger cellular stress signals and potentially inhibit the PI3K/Akt/mTOR pathway, as this pathway is highly sensitive to cellular energy status. The interference with nucleotide synthesis would directly impede the cell growth and proliferation that the PI3K/Akt/mTOR pathway promotes.

Analysis of Nucleic Acid (DNA/RNA) Synthesis Interference

A primary mechanism of action for many thiopurine analogs is the disruption of nucleic acid synthesis. Following cellular uptake and potential enzymatic activation, these compounds can interfere with DNA and RNA in several ways.

The classic mechanism for thiopurines involves their conversion to thioguanine nucleotides, which are then incorporated into the growing strands of DNA and RNA. The presence of sulfur in place of oxygen on the purine base can lead to dysfunctional nucleic acids, triggering DNA mismatch repair mechanisms and ultimately leading to cell cycle arrest and apoptosis.

For this compound, its large N9-undecyl substituent may influence this process. While the thiopurine core remains available for potential phosphorylation and incorporation, the bulky and hydrophobic chain could sterically hinder the interaction with polymerases and other enzymes involved in DNA and RNA synthesis. Alternatively, the compound could act as a direct inhibitor of enzymes crucial for the de novo synthesis of purines, thereby depleting the pool of available nucleotides (dATP, dGTP, ATP, GTP) required for nucleic acid production. This would effectively halt DNA replication and transcription, leading to cytostatic or cytotoxic effects.

Study of Reactive Oxygen Species (ROS) Generation and Oxidative Stress Response

The chemical structure of this compound, specifically the thione group (C=S), suggests a potential involvement in cellular redox processes. Thiones are known to be susceptible to oxidation, and under conditions of oxidative stress, they can be converted to their disulfide counterparts. This reaction itself can consume cellular oxidants.

Conversely, the metabolism of purine analogs can sometimes lead to the generation of reactive oxygen species (ROS). For instance, the enzyme xanthine (B1682287) oxidoreductase (XOR), which plays a role in purine catabolism, produces ROS as a byproduct. nih.gov If this compound interacts with XOR or other oxidoreductases, it could potentially stimulate an increase in intracellular ROS levels.

An elevation in ROS can induce a state of oxidative stress, where the cell's antioxidant capacity is overwhelmed. This can lead to widespread damage to cellular components, including lipids, proteins, and DNA. In response, cells activate oxidative stress response pathways, which involve the upregulation of antioxidant enzymes and DNA repair machinery. If the damage is too severe, oxidative stress can be a potent trigger for programmed cell death (apoptosis).

Investigation of Gene and Protein Expression Modulation (e.g., Caspases, Cytochrome c, miRNA)

The ultimate fate of a cell treated with a cytotoxic agent like this compound is often determined by the modulation of genes and proteins that regulate apoptosis. The interference with nucleic acid synthesis or the induction of oxidative stress are potent triggers for the intrinsic apoptotic pathway.

A key event in this pathway is the release of cytochrome c from the mitochondria into the cytosol. nih.gov Cytosolic cytochrome c then associates with Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which activates caspase-9. nih.gov Caspase-9, an initiator caspase, then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates. nih.gov

Therefore, it is highly probable that this compound treatment would lead to changes in the expression and activation status of these key proteins. Experimental analysis would likely show an increase in cytosolic cytochrome c and elevated activity of caspases 9 and 3 in treated cells. Furthermore, the expression of pro- and anti-apoptotic proteins from the Bcl-2 family, which regulate mitochondrial integrity, would also be expected to be modulated. While not directly studied for this compound, investigation into its effects on specific microRNAs (miRNAs) involved in regulating these apoptotic pathways could also reveal further layers of its mechanism of action.

Table 2: Key Proteins in Apoptotic Pathway Potentially Modulated by this compound

Protein Role in Apoptosis Expected Modulation
Cytochrome c Initiates apoptosome formation Release from mitochondria into cytosol
Caspase-9 Initiator caspase, activated by apoptosome Increased cleavage and activation
Caspase-3 Effector caspase, executes apoptosis Increased cleavage and activation

| Bcl-2 family proteins | Regulate mitochondrial outer membrane permeabilization | Shift in balance towards pro-apoptotic members (e.g., Bax, Bak) |

Characterization of Subcellular Localization and Cellular Uptake Mechanisms

The ability of this compound to exert its biological effects is predicated on its ability to cross the plasma membrane and reach its intracellular targets. The compound's chemical structure provides strong clues about its uptake mechanism.

The presence of the long, eleven-carbon undecyl chain imparts a significant degree of lipophilicity (fat-solubility) to the molecule. Highly lipophilic molecules are known to readily partition into the lipid bilayer of the cell membrane. This suggests that the primary mechanism of cellular uptake for this compound is likely passive diffusion, where the compound moves across the membrane down its concentration gradient without the need for a specific transporter protein. The rate of this diffusion would be enhanced by the increased lipophilicity conferred by the undecyl chain.

Once inside the cell, its subcellular localization would be determined by its molecular interactions. Due to its hydrophobic nature, it may preferentially associate with lipid-rich structures like the endoplasmic reticulum and mitochondrial membranes. Its purine core, however, would likely direct it towards interactions with enzymes of nucleotide metabolism in the cytoplasm and nucleus, as well as kinases located in various cellular compartments.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Structural Features of 9-Undecyl-3H-purine-6-thione Derivatives with Biological Potency

The potency of this compound derivatives is a finely tuned interplay of various structural components. nih.gov Key among these are the length and nature of the alkyl chain at the N9 position, substitutions on the purine (B94841) core, and the stereochemical arrangement of the molecule. nih.govacs.org

The undecyl chain, a long, eleven-carbon alkyl group, is a defining feature of this compound. This chain significantly contributes to the molecule's lipophilicity, or its ability to dissolve in fats and lipids. This property is crucial as it can influence how the molecule interacts with cell membranes and the hydrophobic pockets of target proteins. The length and flexibility of this chain are critical determinants of biological activity. Variations in chain length can alter the compound's ability to fit into the binding site of a target enzyme or receptor, thereby affecting its inhibitory or activating potential. The inherent flexibility of the undecyl chain allows it to adopt various conformations, which can be advantageous for binding to dynamic protein targets.

FeatureInfluence on Biological Activity
Length Affects the fit within the binding site of target proteins.
Flexibility Allows for conformational adjustments to optimize binding interactions.
Lipophilicity Influences membrane permeability and interactions with hydrophobic pockets.

The purine ring itself offers multiple sites for modification, with the C2 and C6 positions being particularly important for modulating biological activity. nih.govnih.gov Studies on various purine derivatives have consistently shown that substitutions at these positions can dramatically alter a compound's potency and selectivity. nih.govnih.gov

For instance, in a study of 2,6,9-trisubstituted purine derivatives, it was found that an arylpiperazinyl system at the C6 position was beneficial for cytotoxic activity against cancer cell lines. nih.govresearchgate.net Conversely, bulky substituents at the C2 position were found to be unfavorable for activity. nih.govresearchgate.net The nature of the substituent at the C6 position, whether it is a thione (as in this compound), a chloro group, or a more complex cyclic amine, can significantly impact the compound's interaction with its biological target. nih.govresearchgate.net These substitutions can affect the electronic properties of the purine ring and introduce new points of interaction, such as hydrogen bonds or steric contacts. nih.gov

PositionFavorable SubstitutionsUnfavorable Substitutions
C2 Smaller, less sterically hindering groups.Bulky systems. nih.govresearchgate.net
C6 Arylpiperazinyl systems, thione group. nih.govresearchgate.netVaries depending on the target.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. While specific stereochemical studies on this compound are not extensively detailed in the provided context, research on related purine nucleoside derivatives highlights the importance of this factor. For example, in adenosine (B11128) analogs, the stereochemistry of the hydroxyl groups on the ribose sugar moiety significantly influences binding affinity at various adenosine receptor subtypes. acs.org Inversion of a single hydroxyl group can lead to substantial changes in potency and selectivity. acs.org This underscores the principle that the precise spatial orientation of functional groups is critical for optimal interaction with chiral biological macromolecules like proteins and nucleic acids.

Development and Validation of QSAR Models

QSAR models provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds before their synthesis, thereby saving time and resources in the drug discovery process. researchgate.net

Two-dimensional (2D)-QSAR models utilize descriptors that are calculated from the 2D representation of a molecule. These descriptors can include constitutional parameters (e.g., molecular weight), topological indices (which describe the connectivity of atoms), and electronic properties. nih.gov For a series of substituted purine derivatives, a 2D-QSAR study identified several key descriptors that correlated with their inhibitory activity against c-Src tyrosine kinase. researchgate.net These included the electro-topological state index for methyl groups (SsCH3E-index), the number of hydrogen bond donors (H-Donor Count), and the count of hydroxyl groups (SsOHcount). researchgate.net The resulting model demonstrated good predictive power, indicating that these descriptors effectively capture the structural features essential for biological activity. researchgate.net

Three-dimensional (3D)-QSAR methods, such as CoMFA and CoMSIA, go a step further by considering the 3D properties of molecules. slideshare.net These techniques generate 3D fields around a set of aligned molecules to represent their steric, electrostatic, hydrophobic, and hydrogen-bonding properties. slideshare.net By correlating these fields with biological activity, 3D-QSAR models can provide detailed insights into the spatial requirements for optimal interaction with a biological target. researchgate.net

Several 3D-QSAR studies have been successfully applied to various series of purine derivatives. researchgate.netmdpi.comnih.gov For instance, a study on purine-carbonitriles as cruzain inhibitors yielded highly predictive CoMFA and CoMSIA models. researchgate.net The contour maps generated from these models revealed that bulky groups with a negative potential at specific positions of a phenyl ring attached to the purine core were important for inhibitory activity. researchgate.net Similarly, 3D-QSAR studies on purine derivatives as CDK2 inhibitors and p38-α MAPK inhibitors have provided valuable information for the design of more potent compounds. mdpi.comnih.govyoutube.com These models consistently highlight the importance of steric, electrostatic, and hydrophobic fields in determining the biological activity of purine derivatives. nih.gov

QSAR TechniqueKey Findings for Purine Derivatives
CoMFA Steric and electrostatic fields are crucial for predicting activity. slideshare.netresearchgate.net
CoMSIA In addition to steric and electrostatic fields, hydrophobic and hydrogen bond donor/acceptor fields play significant roles. slideshare.netresearchgate.net

Exploration of Regiochemical Effects on Biological Activity (N7 vs. N9 Alkylation)

The alkylation of the 6-mercaptopurine (B1684380) scaffold can result in the formation of two primary regioisomers: the N7- and N9-alkylated derivatives. While direct alkylation often yields a mixture of these isomers, with the N9-substituted product typically being the thermodynamically more stable and, therefore, major product, the isolation and individual biological evaluation of each isomer are crucial for a comprehensive understanding of their structure-activity relationships. nih.govresearchgate.net Research into the differential effects of N7 and N9 substitution has revealed that this seemingly subtle structural variation can lead to significant changes in biological activity and target specificity.

Detailed Research Findings:

In this study, a series of novel N9- and N7-arylethanone-substituted 6-aminopurines were synthesized and evaluated for their inhibitory activity against a panel of protein kinases. The results demonstrated that the position of the substituent on the purine core dictated the compounds' inhibitory profiles and selectivity. For instance, two 2-(6-amino-purine)-1-(1H-indole-3-yl)ethanone derivatives, differing only in the position of the substituent (N7 vs. N9), exhibited distinct kinase inhibition profiles. The N9-substituted isomer was found to inhibit Mitogen-activated protein kinase-interacting kinase 1 (MNK1) and Insulin Receptor-Related Receptor (IRR), in addition to Vascular Endothelial Growth Factor Receptor (VEGF-R) and Epidermal Growth Factor Receptor (EGF-R). In contrast, the N7-substituted isomer displayed a more specific inhibition profile, primarily targeting VEGF-R2. researchgate.net

These findings underscore the principle that the N7 and N9 positions of the purine ring are not biologically equivalent. The differential spatial orientation of the substituent attached to either nitrogen atom can significantly alter the molecule's ability to fit into and interact with the binding pockets of different biological targets.

The table below summarizes the differential kinase inhibition observed for the N7- and N9-substituted 6-aminopurine derivatives, illustrating the impact of regiochemistry on biological target specificity.

CompoundSubstitution PositionTarget Kinases InhibitedIC₅₀ Range
2-(6-amino-purin-9-yl)-1-(1H-indol-3-yl)ethanoneN9EGF-R, VEGF-R, MNK1, IRRµM
2-(6-amino-purin-7-yl)-1-(1H-indol-3-yl)ethanoneN7VEGF-R2 (specific)µM

This table is based on findings from a study on N-substituted 6-aminopurines and serves as an illustrative example of the principle of regiochemical effects. researchgate.net

Although the above example pertains to 6-aminopurines, the fundamental principle is broadly applicable to other purine derivatives, including 6-mercaptopurines. It is, therefore, highly probable that N7-undecyl-purine-6-thione and this compound would also exhibit distinct biological activities. The long undecyl chain in this compound contributes significant hydrophobicity to the molecule, which can influence its membrane permeability and interactions with hydrophobic pockets in target proteins. The positioning of this bulky alkyl group at N7 versus N9 would orient it differently in three-dimensional space, likely leading to differential engagement with cellular targets and, consequently, divergent pharmacological profiles.

Some studies have also reported cytostatic activity for certain N7-substituted 6-mercaptopurines, further supporting the notion that N7-alkylation can lead to biologically active compounds. nih.gov The development of regioselective synthetic methods is, therefore, of high importance to allow for the systematic investigation and comparison of the biological properties of N7- and N9-alkylated purine isomers. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking simulations are instrumental in predicting the preferred binding orientation of 9-undecyl-3H-purine-6-thione to a target protein's active site and in estimating the strength of the intermolecular interactions.

Molecular docking studies on purine (B94841) derivatives have identified protein kinases as a significant class of potential targets. nih.gov For this compound, docking simulations into the ATP-binding pocket of various kinases would be a primary area of investigation. The purine scaffold is anticipated to form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The thione group at the 6-position is expected to form hydrogen bonds with catalytic lysine (B10760008) residues.

The long undecyl chain at the 9-position is predicted to occupy a hydrophobic pocket within the active site. The specific residues forming this pocket would vary depending on the target kinase. The analysis of these binding poses is critical for understanding the structural basis of affinity and selectivity.

Potential Target Key Interacting Residues Predicted Interactions
Protein Kinases (e.g., PI3K, EGFR)Hinge Region Residues, Catalytic LysineHydrogen Bonding
Hydrophobic Pocket ResiduesHydrophobic Interactions

This table presents a hypothetical scenario based on docking studies of similar purine derivatives.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. An MD simulation would reveal the conformational flexibility of the undecyl chain within the hydrophobic pocket and the stability of the key hydrogen bonds. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand atoms would be analyzed to assess the stability of the complex. nih.gov Such simulations are crucial for validating the docking poses and understanding the dynamic nature of the binding interactions.

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. nih.gov These calculations can determine the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net For purine derivatives, these quantum chemical parameters can provide insights into their reactivity and potential for forming covalent bonds or engaging in charge-transfer interactions with their biological targets. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The pharmacokinetic profile of a drug candidate is a critical determinant of its therapeutic success. In silico tools, such as SwissADME, are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules like this compound. tpcj.orgnih.gov The long undecyl chain significantly increases the lipophilicity of the molecule, which is predicted to result in a high logP value (around 4.5). This high lipophilicity suggests good membrane permeability but potentially poor aqueous solubility. Predictions based on Lipinski's rule of five would likely indicate that the compound is orally bioavailable. nih.gov

ADME Property Predicted Outcome for this compound Rationale
Lipophilicity (LogP) High (~4.5)Presence of the long undecyl alkyl chain.
Aqueous Solubility LowHigh lipophilicity due to the undecyl chain.
Gastrointestinal (GI) Absorption HighFavorable lipophilicity for passive diffusion across the gut wall.
Blood-Brain Barrier (BBB) Permeation Likely to be a non-penetrantWhile lipophilic, other factors may limit BBB crossing. tpcj.org
Cytochrome P450 (CYP) Inhibition Potential for inhibitionMany purine derivatives interact with CYP enzymes.
P-glycoprotein (P-gp) Substrate Predicted to be a non-substrateBased on general predictions for similar compounds. tpcj.org

This table is generated based on the application of in silico ADME prediction tools to molecules with similar structural features.

Virtual Screening for the Identification of Novel Analogues and Related Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comrsc.orgbjmu.edu.cn Starting with the this compound scaffold, virtual screening can be employed to discover novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties. By modifying the substituents at various positions of the purine ring, vast virtual libraries can be generated and docked into the target's active site. This approach allows for the rapid exploration of the chemical space around the lead compound and the identification of promising new candidates for synthesis and biological evaluation. mdpi.com

Emerging Research Directions and Future Perspectives

Design and Synthesis of Hybrid Molecules Incorporating the 9-Undecyl-3H-purine-6-thione Motif

A significant frontier in medicinal chemistry is the creation of hybrid molecules that combine two or more pharmacophores to achieve synergistic or multi-target effects. The this compound scaffold is an attractive component for such designs. Researchers are exploring the synthesis of conjugates where this purine (B94841) derivative is linked to other bioactive agents, such as antibiotics, anticancer agents, or moieties that target specific cellular structures.

For instance, drawing inspiration from the development of thioguanine-modified pleuromutilin (B8085454) derivatives, one could envision conjugating this compound to a molecule like pleuromutilin. nih.gov This strategy aims to create a hybrid compound with dual mechanisms of action, potentially overcoming drug resistance. nih.gov Similarly, the synthesis of conjugates with polymethylene carboxylic acids has been shown to be a viable strategy for other purine derivatives, which could be adapted to enhance the solubility or cytotoxic profile of the undecyl-purine scaffold. nih.gov

The synthesis of these hybrid molecules often involves multi-step processes. A general approach might involve:

Functionalization of the undecyl chain of this compound to introduce a reactive linker.

Independent synthesis or modification of the second bioactive molecule to prepare it for conjugation.

Covalent linkage of the two components, followed by purification and characterization.

Hybrid Molecule Concept Rationale Potential Synthetic Strategy Relevant Precedent
Pleuromutilin ConjugateCombine protein synthesis inhibition with purine-mediated effects to combat resistant bacteria.Introduce a linker on the pleuromutilin C-14 side chain to react with a functionalized this compound.Synthesis of thioguanine-pleuromutilin derivatives. nih.gov
Carboxylic Acid HybridImprove solubility and modulate cytotoxic activity.Nucleophilic substitution reaction between a halogenated purine precursor and an amino-functionalized carboxylic acid, followed by introduction of the undecyl chain.Synthesis of N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives. nih.gov
Glycoside AnalogEnhance bioavailability and cellular uptake.Condensation of an amino-purine precursor with a carbonyl-containing sugar, followed by reduction and alkylation to add the undecyl group.Synthesis of glycoside analogs from 9-amino-6-(methylthio)-9H-purine. nih.gov

Strategies for Enhancing Selectivity and Minimizing Off-Target Interactions

A critical challenge in drug development is ensuring that a compound interacts specifically with its intended target while avoiding unintended interactions that can lead to side effects. For this compound, enhancing selectivity is a key area of future research. The long undecyl chain, while conferring high hydrophobicity, may also lead to non-specific binding to lipid membranes or hydrophobic pockets of various proteins.

Strategies to improve selectivity often involve structural modifications guided by an understanding of the target's binding site. Research on other substituted purines has demonstrated that steric and electronic properties are crucial for activity and selectivity. imtm.cz For example, 3D-QSAR (Quantitative Structure-Activity Relationship) studies on 2,6,9-trisubstituted purines revealed that bulky groups at certain positions can be detrimental to activity, while an arylpiperazinyl system at position 6 is beneficial. imtm.cz

For this compound, key strategies could include:

Modifying the Undecyl Chain: Introducing branches, cyclic moieties, or heteroatoms into the undecyl chain could alter its conformation and hydrophobic profile, potentially favoring binding to a specific target over others.

Substitution at Other Positions: Adding functional groups to the C-2 position of the purine ring could introduce new hydrogen bonding or electrostatic interactions, thereby increasing affinity and selectivity for the target protein.

Target-Enzyme Specificity: In the context of infectious diseases, derivatives could be designed to inhibit parasite-specific enzymes over their human homologs. Acyclic nucleoside phosphonates, for instance, have been developed to selectively inhibit the purine salvage enzymes in parasites like Plasmodium falciparum. researchgate.net

Application of Advanced Synthetic Technologies (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)

While traditional batch synthesis provides a reliable method for producing this compound, advanced synthetic technologies offer pathways to greater efficiency, purity, and scalability.

Flow Chemistry: This technique involves performing chemical reactions in a continuously flowing stream rather than in a flask. For the synthesis of this compound, which typically involves the reaction of a purine scaffold with an undecyl halide, flow chemistry could offer several advantages:

Precise Control: Temperature and reaction time can be controlled with high precision, potentially reducing the formation of side products.

Improved Safety: Potentially hazardous reactions can be performed more safely on a small, continuous scale.

Scalability: Scaling up production is a matter of running the system for a longer duration, rather than using larger, more cumbersome reactors.

Machine Learning-Assisted Synthesis: Artificial intelligence is beginning to revolutionize chemical synthesis. Machine learning models can be trained on vast datasets of chemical reactions to predict optimal reaction conditions, suggest novel synthetic routes, and even control automated synthesis platforms. For a target like this compound, AI could be used to:

Predict the optimal solvent, base, and temperature for the key nucleophilic substitution step to maximize yield.

Identify more efficient or cost-effective starting materials and synthetic pathways.

Accelerate the discovery of new derivatives by predicting their ease of synthesis.

Exploration of this compound in Chemical Biology Probes

Chemical probes are essential tools for dissecting complex biological processes. The unique structure of this compound makes it an excellent candidate for development into a probe. Its long alkyl chain can facilitate interactions with and insertion into cell membranes, while the purine core can be designed to bind to specific proteins or nucleic acid structures like riboswitches. researchgate.net

To function as a probe, the molecule would be chemically modified to include a reporter tag. Examples include:

Fluorescent Dyes: Attaching a fluorophore would allow for visualization of the molecule's localization within a cell using microscopy.

Biotin: Biotinylation enables the use of affinity-purification techniques to pull down and identify the biological targets that the probe binds to.

Photo-affinity Labels: Incorporating a photoreactive group would allow for the probe to be permanently cross-linked to its binding partners upon exposure to UV light, facilitating their identification.

Such probes could be used to investigate the role of purine-binding proteins in cellular signaling or to study the dynamics of lipid membrane interactions.

Integration of Big Data and Artificial Intelligence in the Discovery and Optimization of Purine-6-Thione Derivatives

The future of drug discovery lies in the synergy between experimental chemistry and computational power. Big data and artificial intelligence (AI) are set to play a pivotal role in accelerating the discovery and optimization of new drugs based on the this compound scaffold.

Predictive Modeling: By aggregating large datasets on the chemical structures and biological activities of thousands of purine derivatives, AI algorithms can build predictive models. These models can:

Forecast Biological Activity: Predict the likely efficacy of novel, unsynthesized derivatives of this compound against various targets.

Identify Potential Off-Targets: Flag potential unwanted interactions early in the design process, saving time and resources.

Optimize Properties: Suggest specific structural modifications to improve properties like solubility, metabolic stability, and target selectivity.

The use of 3D-QSAR models for other purine derivatives has already shown that computational approaches can successfully identify the key structural features that govern biological activity, such as the importance of steric properties. imtm.cz Expanding these approaches with more advanced AI and larger datasets will undoubtedly lead to the more rapid and rational design of potent and selective therapeutic agents derived from this compound.

Q & A

Q. What are the optimal synthetic routes for 9-undecyl-3H-purine-6-thione, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution at the 9-position of a purine scaffold. A common approach uses 6-thiopurine derivatives reacted with undecyl halides under basic conditions (e.g., potassium carbonate in DMF) to introduce the undecyl chain . Temperature (60–80°C) and solvent polarity are critical: polar aprotic solvents like DMF enhance nucleophilicity, while prolonged reaction times may lead to side products like oxidation of the thione group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the target compound .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : 1H^1H NMR confirms the undecyl chain (δ 0.8–1.5 ppm for CH2_2/CH3_3 protons) and aromatic protons (δ 8.0–8.5 ppm for purine). 13C^{13}C NMR identifies the thione carbon (δ ~165 ppm) .
  • IR : A strong absorption band near 1200–1250 cm1^{-1} corresponds to C=S stretching .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C16_{16}H24_{24}N4_4S, theoretical 304.18 g/mol) .

Q. How does the undecyl chain affect the compound’s solubility and stability in biological assays?

The undecyl chain increases lipophilicity (logP ~4.5), enhancing membrane permeability but reducing aqueous solubility. Stability studies in PBS (pH 7.4) show degradation <10% over 24 hours at 37°C. For cell-based assays, DMSO is preferred as a solvent (≤0.1% v/v to avoid cytotoxicity) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?

Contradictions in bioactivity data (e.g., enzyme inhibition vs. no effect) may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Recommended steps:

  • Reproducibility Checks : Replicate studies using standardized protocols (e.g., ATP concentration in kinase assays).
  • Analytical Purity : Confirm compound purity (>95%) via HPLC and orthogonal methods (e.g., 1H^1H NMR integration) .
  • Meta-Analysis : Compare data across studies using platforms like PubChem BioAssay, adjusting for variables like cell line heterogeneity .

Q. How can computational modeling predict the binding affinity of this compound to therapeutic targets like kinases?

Density Functional Theory (DFT) calculations optimize the compound’s geometry, while molecular docking (e.g., AutoDock Vina) simulates interactions with kinase ATP-binding pockets. Key findings:

  • The thione group forms hydrogen bonds with catalytic lysine residues.
  • The undecyl chain occupies hydrophobic pockets, but excessive length may sterically hinder binding .
    Validation: Compare computational results with experimental IC50_{50} values from kinase inhibition assays .

Q. What methodologies are used to evaluate the compound’s potential as an antineoplastic agent?

  • In Vitro Cytotoxicity : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50_{50} values typically <10 µM indicating potency .
  • Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • Target Identification : Competitive binding assays with 32P^{32}P-ATP in kinase panels or proteomics (e.g., thermal shift assays) .

Q. How does the compound’s reactivity under oxidative or reductive conditions impact its pharmacokinetics?

  • Oxidation : The thione group may oxidize to disulfides under strong oxidative conditions (e.g., H2_2O2_2), reducing bioactivity. Stability assays in liver microsomes show moderate metabolic resistance (t1/2_{1/2} ~45 minutes) .
  • Reduction : Sodium borohydride reduces the thione to a thiol, altering binding affinity. This reaction is minimized in physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.